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Abstract
This document provides a comprehensive guide for the identification and characterization of

unknown impurities and degradation products of Dapagliflozin using Liquid Chromatography-

Mass Spectrometry (LC-MS). Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2)

inhibitor, is used to treat type 2 diabetes.[1][2][3] Ensuring the purity of the active

pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product.[4]

This application note details forced degradation procedures, a validated LC-MS/MS analytical

method, and data interpretation strategies to effectively profile Dapagliflozin impurities.

Introduction
Impurities in pharmaceutical products can originate from synthesis, degradation, or storage and

may impact the drug's safety and effectiveness.[4][5] Regulatory bodies like the FDA and EMA

have stringent guidelines for the control of impurities.[3] Forced degradation studies are

essential to understand the stability of a drug substance and to develop stability-indicating

analytical methods.[6][7] Dapagliflozin has been shown to be susceptible to degradation under

various stress conditions, including acidic, basic, and oxidative environments.[7][8]

LC-MS/MS is a powerful technique for this purpose, offering high sensitivity and specificity for

the detection and structural elucidation of impurities, even at trace levels.[3][9] This protocol
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outlines a systematic approach to stress Dapagliflozin and subsequently identify the resulting

degradants.

Mechanism of Action: SGLT2 Inhibition
Dapagliflozin selectively inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal

convoluted tubules of the kidney.[2] SGLT2 is responsible for reabsorbing approximately 90%

of the glucose filtered by the glomerulus.[2] By blocking this transporter, Dapagliflozin reduces

the reabsorption of glucose, leading to its excretion in the urine (glucosuria). This mechanism

lowers blood glucose levels in an insulin-independent manner, aiding in glycemic control.[2]
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Caption: Mechanism of action of Dapagliflozin as an SGLT2 inhibitor.
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This section details the methodology for conducting forced degradation studies and

subsequent LC-MS analysis.

Materials and Reagents
Dapagliflozin Propanediol Monohydrate Reference Standard

Acetonitrile (LC-MS Grade)

Methanol (LC-MS Grade)

Water (LC-MS Grade)

Formic Acid (LC-MS Grade)

Ammonium Acetate (LC-MS Grade)

Hydrochloric Acid (1N)

Sodium Hydroxide (1N)

Hydrogen Peroxide (30%)

Forced Degradation (Stress Studies)
Forced degradation studies are performed to generate potential degradation products.[2] A

stock solution of Dapagliflozin (e.g., 1 mg/mL in methanol) is prepared and subjected to the

following stress conditions as per ICH guidelines:

Acid Hydrolysis: Treat the drug solution with 1N HCl at 60°C for 3-6 hours.[2] Neutralize the

solution with 1N NaOH before injection.

Base Hydrolysis: Treat the drug solution with 1N NaOH at 60°C for 5-8 hours.[2] Neutralize

with 1N HCl before injection.

Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 24

hours.
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Thermal Degradation: Keep the solid drug powder in a hot air oven at 105°C for 24 hours,

then dissolve for analysis.

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Sample Preparation
Accurately weigh 10 mg of the stressed or unstressed Dapagliflozin sample.

Transfer to a 10 mL volumetric flask and dissolve in a diluent (e.g., Acetonitrile:Water 50:50

v/v).[2]

Sonicate for 15 minutes to ensure complete dissolution.[10]

Further dilute the solution with the diluent to achieve a final concentration suitable for LC-MS

analysis (e.g., 1 µg/mL).[2]

Filter the final solution through a 0.22 µm nylon syringe filter before injection.[10]

LC-MS/MS Instrumentation and Conditions
The following conditions are a representative starting point and may require optimization.
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Parameter Condition Reference(s)

LC System
UPLC/HPLC System (e.g.,

Waters Acquity, Agilent 1290)
[11]

Column

Zorbax C18 (150 x 4.6 mm, 5

µm) or equivalent reversed-

phase column

[7]

Mobile Phase A

10 mM Ammonium Acetate in

Water (pH 5.0, adjusted with

Formic Acid)

[2][7]

Mobile Phase B Acetonitrile [2][7]

Gradient Elution

A typical gradient might be: 0-2

min (30% B), 2-15 min (30-

70% B), 15-20 min (70% B),

20-22 min (70-30% B), 22-25

min (30% B)

[1]

Flow Rate 0.4 - 1.0 mL/min [1][6]

Column Temperature 35°C

Injection Volume 5 - 10 µL

MS System

Triple Quadrupole (TQ) or

Quadrupole Time-of-Flight

(QTOF) Mass Spectrometer

[6][7]

Ionization Mode
Electrospray Ionization (ESI),

Positive Mode
[1]

Source Temperature 300 - 500°C [9]

Scan Mode

Full Scan (MS1) for impurity

detection and Product Ion

Scan (MS/MS) for structural

fragmentation.

Collision Energy Ramped or fixed collision

energy (e.g., 10-40 eV) for

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.youtube.com/watch?v=wFDtDM4x7jI
https://pmc.ncbi.nlm.nih.gov/articles/PMC3781504/
https://en.wikipedia.org/wiki/SGLT2_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC3781504/
https://en.wikipedia.org/wiki/SGLT2_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC3781504/
https://www.researchgate.net/figure/Mechanism-of-action-of-SGLT2-inhibitors-on-different-organ-systems-Image-credits-Satesh_fig1_374337844
https://www.researchgate.net/figure/Mechanism-of-action-of-SGLT2-inhibitors-on-different-organ-systems-Image-credits-Satesh_fig1_374337844
https://www.researchgate.net/figure/Schematic-representation-of-SGLT-2-inhibitors-action-in-the-kidney-SGLT-2-are-expressed_fig1_316462683
https://www.researchgate.net/figure/Schematic-representation-of-SGLT-2-inhibitors-action-in-the-kidney-SGLT-2-are-expressed_fig1_316462683
https://pmc.ncbi.nlm.nih.gov/articles/PMC3781504/
https://www.researchgate.net/figure/Mechanism-of-action-of-SGLT2-inhibitors-on-different-organ-systems-Image-credits-Satesh_fig1_374337844
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132377/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS/MS experiments.

Data Analysis and Impurity Identification Workflow
The process of identifying an unknown impurity involves a logical progression from detection to

structural confirmation.
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Caption: Logical workflow for the identification of unknown impurities.

Results and Data Presentation
The primary goal is to separate Dapagliflozin from all potential impurities and degradation

products. The mass spectrometer is used to determine the mass-to-charge ratio (m/z) of the

parent ion and its fragments, which is crucial for identification.

Mass Spectral Data of Dapagliflozin
Dapagliflozin (C₂₁H₂₅ClO₆, MW: 408.9 g/mol ) is typically detected as a protonated molecule

[M+H]⁺ in positive ESI mode.

Compound
Precursor Ion

[M+H]⁺ (m/z)

Major Fragment Ions

(m/z)
Reference(s)

Dapagliflozin 409.3

364.1 ([M+H -

C₂H₅O]⁺), 245.2

([M+H - C₈H₁₀O₅]⁺),

135.5

[2]

Known Dapagliflozin Impurities and Degradation
Products
Several process-related impurities and degradation products of Dapagliflozin have been

characterized. Analysis of stressed samples may reveal these and other previously unknown

compounds.
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Impurity

Name/Code

Retention Time

(min)

Precursor Ion

[M+H]⁺ (m/z)
Notes Reference(s)

Dapagliflozin ~16.9 409.3

Active

Pharmaceutical

Ingredient

Impurity A ~2.7 -
Process-related

impurity

Impurity B ~7.8 -
Process-related

impurity

Impurity C ~10.5 -
Process-related

impurity

1α-Methoxy

Dapagliflozin
- -

Process-related

impurity
[5]

5-bromo-2-

chloro-4′-

ethoxydiphenylm

ethane

- -

Starting

material/intermed

iate

[5]

Dapagliflozin

Tetraacetate
- -

Process-related

impurity
[5]

DP1 (Acid

Degradation)
- -

Formed under

acid hydrolysis
[8]

DP2 (Acid

Degradation)
- -

Formed under

acid hydrolysis
[8]

(Note: Retention times are highly method-dependent and should be determined experimentally.

Not all m/z values are publicly available.)

Conclusion
The described LC-MS/MS method provides a robust and sensitive framework for the detection,

separation, and identification of unknown impurities in Dapagliflozin. By employing systematic

forced degradation studies and a logical data analysis workflow, researchers can effectively
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characterize the impurity profile of the drug substance. This ensures the development of a high-

quality, safe, and stable pharmaceutical product, meeting stringent regulatory requirements.

Further characterization of novel impurities may require isolation and analysis by techniques

such as NMR.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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